molecular formula C12H18O3S B11946053 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol CAS No. 189080-80-6

2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol

Cat. No.: B11946053
CAS No.: 189080-80-6
M. Wt: 242.34 g/mol
InChI Key: OXWMCENISSXJOA-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is an organic compound that belongs to the class of sulfones Sulfones are characterized by a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol typically involves the reaction of a benzenesulfonyl chloride with an appropriate alcohol under basic conditions. One common method involves the use of sodium hydroxide as a base in an aqueous medium, facilitating the nucleophilic substitution reaction to form the desired sulfone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamides or sulfonyl derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Shares the sulfonyl functional group but lacks the additional alkyl chain.

    Methylsulfonylmethane (MSM): Contains a similar sulfonyl group but with different substituents.

Uniqueness

2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol is unique due to its specific structure, which combines the benzenesulfonyl group with a branched alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research.

Properties

CAS No.

189080-80-6

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C12H18O3S/c1-10(2)11(8-13)9-16(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

OXWMCENISSXJOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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